molecular formula C5H6FN3 B1445315 5-fluoro-N-methylpyrimidin-4-amine CAS No. 1353101-60-6

5-fluoro-N-methylpyrimidin-4-amine

Cat. No. B1445315
CAS RN: 1353101-60-6
M. Wt: 127.12 g/mol
InChI Key: BSHLVEXYIJBURU-UHFFFAOYSA-N
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Description

5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) . This indicates the presence of a fluorine atom and a methyl group attached to a pyrimidine ring.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature with a molecular weight of 127.12 . Its InChI code is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) .

Scientific Research Applications

Kinase Inhibitor Development

5-Fluoro-N-methylpyrimidin-4-amine derivatives have been explored for their potential as kinase inhibitors. A study outlined the synthesis of novel compounds (5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides) that demonstrate biological activity in this area, particularly in anticancer therapies (Wada et al., 2012).

Anti-HIV Agents

Research has also been conducted on analogs of this compound for their activity against HIV-1. Synthesized compounds showed potential as non-nucleoside reverse transcriptase inhibitors, with specific structures demonstrating comparable activity to existing HIV-1 inhibitors (Loksha et al., 2016).

Tubulin Inhibition Mechanism in Cancer

Another application of this compound is in the field of anticancer agents, specifically targeting tubulin inhibition. A series of triazolopyrimidines, which include the this compound structure, were synthesized and showed unique mechanisms of action in promoting tubulin polymerization without binding competitively with paclitaxel, thus offering a novel approach in cancer treatment (Zhang et al., 2007).

GPR119 Agonists

Research on 5-nitropyrimidine analogs, related to this compound, has shown potential as GPR119 agonists. These compounds demonstrated agonistic activity which could be relevant for treating metabolic disorders (Yang et al., 2013).

Antihypertensive Agents

A related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated for its potential role in treating hypertension. This molecule acts as an I1 imidazoline receptor agonist, indicating a similar potential for this compound derivatives in antihypertensive therapies (Aayisha et al., 2019).

Safety and Hazards

The safety information for 5-fluoro-N-methylpyrimidin-4-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Biochemical Analysis

Biochemical Properties

5-fluoro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. This compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making the compound a potential candidate for anticancer therapies .

Additionally, this compound interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase. These interactions lead to the incorporation of the compound into RNA, affecting RNA stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by disrupting DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, this compound has been shown to inhibit the activity of DNA topoisomerase 1, an enzyme involved in DNA replication and transcription .

In normal cells, the compound’s effects are less pronounced but still significant. It can influence gene expression by incorporating into RNA and altering the function of RNA molecules. This can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, as mentioned earlier. This inhibition is achieved by the formation of a covalent bond between the compound and the enzyme, resulting in a stable complex that prevents the enzyme from catalyzing the conversion of dUMP to TMP .

Another important mechanism is the incorporation of this compound into RNA. This incorporation disrupts RNA processing and function, leading to the inhibition of RNA-modifying enzymes such as TRMT2A and pseudouridylate synthase. These disruptions can affect various cellular processes, including protein synthesis and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. The compound can undergo degradation over time, leading to the formation of inactive metabolites .

In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration. Long-term exposure to this compound can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxicity and cell death .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and primarily affects rapidly dividing cells, such as cancer cells. At higher doses, this compound can induce significant toxicity in normal tissues, leading to adverse effects such as myelosuppression and gastrointestinal toxicity .

Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve therapeutic efficacy without causing excessive toxicity. These studies have also highlighted the importance of dose optimization to balance the compound’s anticancer activity with its potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase. Additionally, this compound can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA .

The metabolism of this compound involves several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is responsible for the initial catabolism of the compound. Variability in DPD activity among individuals can influence the compound’s pharmacokinetics and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and cytoplasm .

Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and activity. The interaction between this compound and these proteins can influence its distribution and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is known to localize to the nucleus, where it exerts its inhibitory effects on thymidylate synthase and RNA-modifying enzymes. Additionally, this compound can be found in the cytoplasm, where it interacts with RNA molecules and other cellular components .

Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. These modifications can influence the compound’s activity and function within different cellular environments .

properties

IUPAC Name

5-fluoro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLVEXYIJBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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